molecular formula C12H8N4O2 B1648364 Phenyl 5-cyanopyrazin-2-ylcarbamate

Phenyl 5-cyanopyrazin-2-ylcarbamate

Cat. No.: B1648364
M. Wt: 240.22 g/mol
InChI Key: FMDUIXVUAMELIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 5-cyanopyrazin-2-ylcarbamate is a synthetic carbamate derivative featuring a pyrazine core substituted with a cyano group at position 5 and a phenylcarbamate moiety at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to pyrazine-based antitumor agents. The cyano group may enhance electronic interactions with biological targets, while the phenylcarbamate moiety could influence lipophilicity and metabolic stability.

Properties

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

phenyl N-(5-cyanopyrazin-2-yl)carbamate

InChI

InChI=1S/C12H8N4O2/c13-6-9-7-15-11(8-14-9)16-12(17)18-10-4-2-1-3-5-10/h1-5,7-8H,(H,15,16,17)

InChI Key

FMDUIXVUAMELIC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)NC2=NC=C(N=C2)C#N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=NC=C(N=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be drawn from NSC 370147 (Ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-ylcarbamate, 2-hydroxyethanesulfonate, hydrate), a structurally related antitumor agent evaluated in . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Feature Phenyl 5-cyanopyrazin-2-ylcarbamate NSC 370147 (Ethyl 5-amino-...carbamate)
Core Structure Pyrazine ring Pyrido[3,4-b]pyrazine fused ring system
Substituents - 5-CN (cyano) - 5-NH₂ (amino)
- 2-Phenylcarbamate - 7-Ethylcarbamate
Pharmacological Role Hypothesized antitumor activity (structural inference) Confirmed antitumor activity against P388 leukemia, colon, and sarcoma models
Mechanism Unknown (cyano group may modulate kinase inhibition) Binds tubulin (similar to vincristine) but retains activity against multidrug-resistant cells
Bioavailability Likely moderate (phenyl group increases lipophilicity) Effective via oral and parenteral routes

Key Differences and Implications

The phenylcarbamate substituent may enhance metabolic stability compared to the ethylcarbamate in NSC 370147, though this requires experimental validation.

Antitumor Activity: NSC 370147 shows broad-spectrum activity against multidrug-resistant tumors, a property attributed to its unique interaction with tubulin . This compound’s cyano group could modulate similar pathways but might require structural optimization for comparable efficacy.

Resistance Profile: NSC 370147 overcomes resistance to Adriamycin, cisplatin, and vincristine . The cyano group in this compound might bypass resistance mechanisms involving efflux pumps (e.g., P-glycoprotein), but this remains speculative without direct data.

Limitations of Available Evidence

The majority of the provided evidence (–10) focuses on phenylephrine hydrochloride analysis via spectrophotometry and is unrelated to pyrazine carbamates. Only provides actionable data on a structurally analogous compound (NSC 370147). No direct studies on this compound’s synthesis, pharmacokinetics, or bioactivity are cited.

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